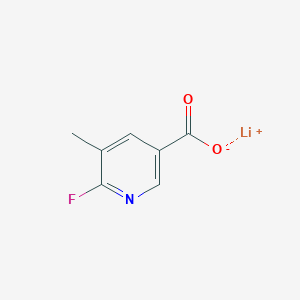
Lithium 6-fluoro-5-methylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium6-fluoro-5-methylnicotinate: is a chemical compound that combines lithium, fluorine, and a nicotinate derivative. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of lithium and fluorine in its structure suggests unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of lithium6-fluoro-5-methylnicotinate typically involves the reaction of 6-fluoro-5-methylnicotinic acid with a lithium-containing reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include lithium hydroxide or lithium carbonate, which react with the nicotinic acid derivative to form the lithium salt.
Industrial Production Methods: Industrial production of lithium6-fluoro-5-methylnicotinate may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Lithium6-fluoro-5-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, lithium6-fluoro-5-methylnicotinate is used as a precursor for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity. Lithium is known for its effects on the central nervous system, and the incorporation of fluorine can modify the biological activity of the compound, making it a candidate for drug development.
Medicine: In medicine, lithium6-fluoro-5-methylnicotinate is explored for its potential therapeutic applications. Lithium compounds are used in the treatment of mood disorders, and the addition of fluorine may enhance their efficacy or reduce side effects.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as lithium-ion batteries. The presence of lithium and fluorine can improve the performance and stability of these materials.
作用机制
The mechanism of action of lithium6-fluoro-5-methylnicotinate involves its interaction with molecular targets in the body. Lithium is known to inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3, which play roles in mood regulation and neuroprotection . The fluorine atom can enhance the compound’s ability to cross biological membranes and reach its targets more effectively.
相似化合物的比较
Lithium carbonate: Used in the treatment of bipolar disorder, but lacks the fluorine atom.
6-fluoro-5-methylnicotinic acid: Similar structure but without the lithium component.
Lithium hexafluorophosphate: Used in lithium-ion batteries, but has a different chemical structure.
Uniqueness: Lithium6-fluoro-5-methylnicotinate is unique due to the combination of lithium and fluorine in a nicotinate framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C7H5FLiNO2 |
|---|---|
分子量 |
161.1 g/mol |
IUPAC 名称 |
lithium;6-fluoro-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C7H6FNO2.Li/c1-4-2-5(7(10)11)3-9-6(4)8;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
InChI 键 |
BPRXNIAYFDIFKT-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CC1=CC(=CN=C1F)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(Naphthalen-2-yl)sulfanyl]-5-(pentylsulfanyl)anthracene-9,10-dione](/img/structure/B13128044.png)
![13-[(E,1E)-1-(7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene)-2,3,5-trimethylhex-3-enyl]-2-[tert-butyl(dimethyl)silyl]oxy-2,3,4,4a,13,13a-hexahydro-1H-indazolo[2,1-b]phthalazine-6,11-dione](/img/structure/B13128046.png)
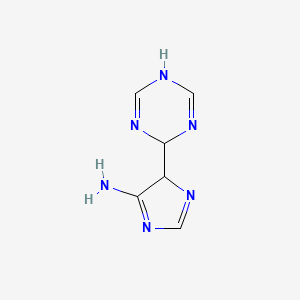
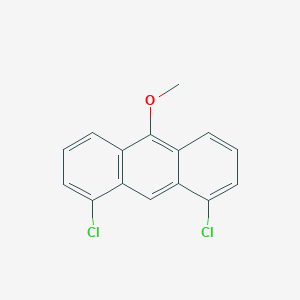
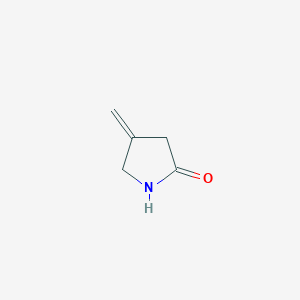
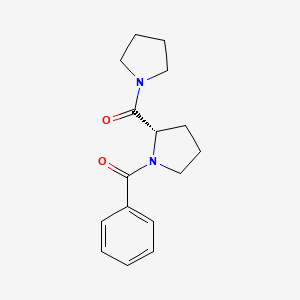



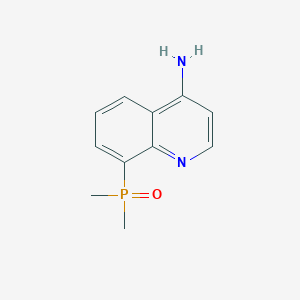

![[3,4'-Bipyridin]-5-amine, N-[(3-chlorophenyl)methyl]-](/img/structure/B13128115.png)

